molecular formula C14H12BrNO4 B13150668 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid

3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid

Cat. No.: B13150668
M. Wt: 338.15 g/mol
InChI Key: VZIPSUDJBZIACE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid involves several steps. One common synthetic route includes the bromination of 5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid. The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Biological Activity

3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrN1O4C_{16}H_{16}BrN_{1}O_{4}, with a molecular weight of approximately 366.21 g/mol. The compound features a bromine atom, methoxy groups, and a pyridine moiety, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of the bromine atom and methoxy groups enhances its binding affinity to specific targets, modulating their activity. This mechanism is significant in the context of enzyme inhibition and protein-ligand interactions, which are vital for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting certain enzymes. For instance, it has been studied for its role in the inhibition of Aldose Reductase, an enzyme implicated in diabetic complications. In vitro studies have shown that derivatives of benzoic acid can enhance the activity of proteolytic systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting potential applications in age-related conditions and cancer therapies .

Anticancer Activity

The compound has demonstrated promising anticancer properties. In cell-based assays, it was found to induce apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells. This selective activity is attributed to its ability to activate cathepsins B and L, which are involved in protein degradation and apoptosis .

Case Studies

StudyFocusFindings
Xu et al. (2009)Synthesis & CharacterizationDeveloped metal-organic frameworks (MOFs) using derivatives; demonstrated structural stability and potential for drug delivery applications .
Biological Evaluation (2020)In Silico StudiesShowed that benzoic acid derivatives promote UPP and ALP activities; this compound exhibited significant enzyme interaction .
Aldose Reductase InhibitionTherapeutic PotentialIdentified as a potent inhibitor; implications for diabetes management through modulation of glucose metabolism .

Research Findings

  • Antioxidant Properties : Compounds similar to this compound have shown antioxidant effects, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties against neurodegenerative diseases, highlighting their versatility as therapeutic agents.

Properties

Molecular Formula

C14H12BrNO4

Molecular Weight

338.15 g/mol

IUPAC Name

3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C14H12BrNO4/c1-19-12-7-10(14(17)18)6-11(15)13(12)20-8-9-2-4-16-5-3-9/h2-7H,8H2,1H3,(H,17,18)

InChI Key

VZIPSUDJBZIACE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=NC=C2

Origin of Product

United States

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